Cas no 2228569-52-4 (tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate)

Technical Introduction: Tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure combines a piperazine core with a dihydroindenyl moiety, offering a rigid yet functionalized scaffold for further derivatization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild conditions, making it suitable for multi-step syntheses. This compound exhibits favorable solubility in common organic solvents, enabling efficient handling in diverse reaction conditions. Its well-defined stereochemistry and purity make it a reliable building block for constructing complex molecules, particularly in the development of bioactive compounds targeting central nervous system (CNS) disorders or other therapeutic areas.
tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate structure
2228569-52-4 structure
Product name:tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate
CAS No:2228569-52-4
MF:C18H26N2O2
MW:302.411244869232
CID:6013216
PubChem ID:165723390

tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate
    • EN300-1900720
    • 2228569-52-4
    • Inchi: 1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-10-19-16(12-20)15-9-8-13-6-4-5-7-14(13)15/h4-7,15-16,19H,8-12H2,1-3H3
    • InChI Key: JZSICLQFLXPIOR-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCNC(C1)C1C2C=CC=CC=2CC1)=O

Computed Properties

  • Exact Mass: 302.199428076g/mol
  • Monoisotopic Mass: 302.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 2.7

tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1900720-5.0g
tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate
2228569-52-4
5g
$4475.0 2023-06-01
Enamine
EN300-1900720-5g
tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate
2228569-52-4
5g
$4475.0 2023-09-18
Enamine
EN300-1900720-10.0g
tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate
2228569-52-4
10g
$6635.0 2023-06-01
Enamine
EN300-1900720-0.05g
tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate
2228569-52-4
0.05g
$1296.0 2023-09-18
Enamine
EN300-1900720-0.25g
tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate
2228569-52-4
0.25g
$1420.0 2023-09-18
Enamine
EN300-1900720-0.5g
tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate
2228569-52-4
0.5g
$1482.0 2023-09-18
Enamine
EN300-1900720-1.0g
tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate
2228569-52-4
1g
$1543.0 2023-06-01
Enamine
EN300-1900720-0.1g
tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate
2228569-52-4
0.1g
$1357.0 2023-09-18
Enamine
EN300-1900720-2.5g
tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate
2228569-52-4
2.5g
$3025.0 2023-09-18
Enamine
EN300-1900720-10g
tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate
2228569-52-4
10g
$6635.0 2023-09-18

Additional information on tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate

Research Brief on tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate (CAS: 2228569-52-4)

In recent years, the compound tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate (CAS: 2228569-52-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative, characterized by its unique indene-piperazine scaffold, has emerged as a promising intermediate in the synthesis of novel bioactive molecules. Its structural versatility and potential pharmacological applications have made it a subject of intense investigation, particularly in the development of central nervous system (CNS) therapeutics and enzyme modulators.

The latest research on this compound has focused on its role as a key building block in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of dopamine receptor ligands, showing remarkable selectivity for D3 receptor subtypes. The tert-butyl carbamate group at the 1-position of the piperazine ring was found to confer both stability and favorable pharmacokinetic properties to the resulting drug candidates. This finding has opened new avenues for developing targeted therapies for neurological disorders.

Recent synthetic approaches to 2228569-52-4 have emphasized green chemistry principles. A breakthrough reported in ACS Sustainable Chemistry & Engineering (2024) described a catalytic asymmetric synthesis method using chiral phosphoric acid catalysts, achieving >99% ee with significantly reduced environmental impact compared to traditional routes. This advancement addresses both the growing demand for enantiopure pharmaceutical intermediates and the industry's sustainability goals.

Pharmacological studies have revealed intriguing structure-activity relationships (SAR) for derivatives of this compound. Research published in Bioorganic & Medicinal Chemistry Letters (2023) identified that modifications at the indene moiety of 2228569-52-4 dramatically influence binding affinity to σ receptors, with certain analogs showing nanomolar activity. These findings suggest potential applications in pain management and neuropsychiatric conditions, though further in vivo validation is required.

The compound's physicochemical properties have been extensively characterized in recent investigations. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study (European Journal of Pharmaceutical Sciences, 2024) reported favorable blood-brain barrier penetration and metabolic stability for the parent compound, making it an attractive scaffold for CNS drug development. However, researchers noted the need for careful optimization to mitigate potential CYP450 inhibition observed in some derivatives.

Emerging applications beyond traditional drug discovery are also being explored. A 2024 Nature Communications paper described the use of 2228569-52-4 as a molecular scaffold for developing chemical probes in epigenetics research. The indene-piperazine core was successfully incorporated into selective bromodomain inhibitors, demonstrating the compound's versatility in targeting protein-protein interactions.

In conclusion, tert-butyl 3-(2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate (2228569-52-4) represents a multifaceted tool in modern drug discovery. Its demonstrated utility in diverse therapeutic areas, combined with recent synthetic advancements, positions this compound as a valuable asset in the medicinal chemist's toolbox. Future research directions likely include further exploration of its applications in targeted protein degradation and the development of more sustainable large-scale synthesis methods.

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